molecular formula C18H21N3O2 B11445152 N-(3,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine

N-(3,4-dimethoxybenzyl)-1-ethyl-1H-benzimidazol-5-amine

Cat. No.: B11445152
M. Wt: 311.4 g/mol
InChI Key: PYPDPHLWBSFGBH-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazol-5-amine is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core substituted with a dimethoxyphenyl group and an ethylamine moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the alkylation of the benzodiazole core with a 3,4-dimethoxybenzyl halide in the presence of a base such as potassium carbonate.

    Ethylamine Substitution: The final step includes the substitution of the benzodiazole nitrogen with an ethylamine group, which can be facilitated by using ethylamine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole nitrogen and the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydrobenzodiazole derivatives.

    Substitution Products: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3,4-Dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that mediate therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    N-[(3,4-Dimethoxyphenyl)methyl]-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-6-carboxamide: A compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.

Uniqueness: N-[(3,4-Dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazol-5-amine is unique due to its specific combination of a benzodiazole core with a dimethoxyphenyl group and an ethylamine moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in closely related compounds.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-ethylbenzimidazol-5-amine

InChI

InChI=1S/C18H21N3O2/c1-4-21-12-20-15-10-14(6-7-16(15)21)19-11-13-5-8-17(22-2)18(9-13)23-3/h5-10,12,19H,4,11H2,1-3H3

InChI Key

PYPDPHLWBSFGBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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